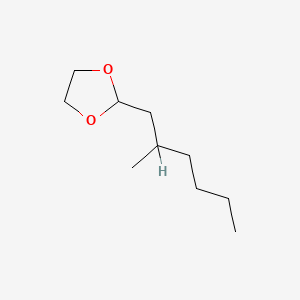

2-(2-Methylhexyl)-1,3-dioxolane

Descripción

2-(2-Methylhexyl)-1,3-dioxolane is a cyclic acetal derivative characterized by a 1,3-dioxolane ring substituted with a branched 2-methylhexyl group. This structure imparts unique physicochemical properties, including moderate polarity and stability under acidic conditions.

Propiedades

Número CAS |

85098-79-9 |

|---|---|

Fórmula molecular |

C10H20O2 |

Peso molecular |

172.26 g/mol |

Nombre IUPAC |

2-(2-methylhexyl)-1,3-dioxolane |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-9(2)8-10-11-6-7-12-10/h9-10H,3-8H2,1-2H3 |

Clave InChI |

ZFHUCYSXTQCMMB-UHFFFAOYSA-N |

SMILES |

CCCCC(C)CC1OCCO1 |

SMILES canónico |

CCCCC(C)CC1OCCO1 |

Otros números CAS |

85098-79-9 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2-(2-Methylhexyl)-1,3-dioxolane* | C₁₀H₂₀O₂ | 172.27 | Not Provided | 2-Methylhexyl group |

| 2-Ethyl-2-methyl-1,3-dioxolane | C₆H₁₂O₂ | 116.16 | 126-39-6 | Ethyl, methyl groups |

| 2-(3-Heptanyl)-1,3-dioxolane | C₁₀H₁₈O₂ | 170.25 | 4359-47-1 | Linear heptanyl chain |

| 2-(7'-Theophyllinemethyl)-1,3-dioxolane | C₁₁H₁₄N₄O₄ | 266.29 | Not Provided | Theophylline moiety |

| 2-(2-Chloroethyl)-4-methyl-1,3-dioxolane | C₆H₁₁ClO₂ | 150.60 | 7451-06-1 | Chloroethyl, methyl groups |

*Inferred properties based on analogs.

Physicochemical Properties

Boiling Points and Solubility :

- 2-Ethyl-2-methyl-1,3-dioxolane has a boiling point of ~87.7°C at 3 mmHg, indicating volatility suitable for solvent applications .

- 2-(3-Heptanyl)-1,3-dioxolane (C₁₀H₁₈O₂) likely exhibits higher boiling points due to its longer alkyl chain .

- Chlorinated derivatives (e.g., 2-(2-chloroethyl)-4-methyl-1,3-dioxolane) demonstrate increased polarity, enhancing solubility in polar solvents .

Stability :

- Acetal-protected compounds (e.g., 2-(2-furyl)-1,3-dioxolane) resist hydrolysis under basic conditions but cleave in acidic environments, enabling controlled release in pharmaceuticals .

Métodos De Preparación

Acid-Catalyzed Ketalization of a Branched Ketone

The most direct route to 2-(2-methylhexyl)-1,3-dioxolane involves the acid-catalyzed ketalization of a ketone precursor with ethylene glycol. For this compound, the ketone substrate is 6-methylheptan-2-one (2-methylhexyl methyl ketone), which features a branched alkyl chain compatible with the target structure.

Reaction Mechanism

- Protonation : The carbonyl oxygen of 6-methylheptan-2-one is protonated by an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

- Nucleophilic Attack : Ethylene glycol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

- Dehydration : Sequential elimination of water generates the cyclic ketal product.

Experimental Conditions

Alternative Synthetic Pathways

Transacetalization with Preformed Dioxolanes

Transacetalization exchanges one alkoxy group for another, enabling the introduction of complex alkyl chains. For example, reacting 2-methyl-1,3-dioxolane (CAS 497-26-7) with 2-methylhexanol under acidic conditions could yield the target compound:

$$

\text{2-Methyl-1,3-dioxolane} + \text{2-Methylhexanol} \xrightarrow{\text{H}^+} \text{this compound} + \text{Methanol}

$$

Challenges

- Equilibrium Limitations : Requires excess 2-methylhexanol or continuous methanol removal.

- Side Reactions : Competing alcohol dehydration or polymerization.

Grignard Reagent-Mediated Synthesis

A multistep approach involves:

- Synthesizing 2-methylhexyl magnesium bromide from 1-bromo-2-methylhexane.

- Reacting the Grignard reagent with glycolaldehyde to form a secondary alcohol.

- Cyclodehydration under acidic conditions to form the dioxolane ring.

Advantages

Limitations

Catalytic Innovations and Optimization

Recent advances emphasize greener catalysts and solvent-free conditions:

Heterogeneous Acid Catalysts

Analytical Characterization

Critical data for verifying synthesis success include:

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methylhexyl)-1,3-dioxolane and its derivatives?

Methodological Answer: The synthesis of 1,3-dioxolane derivatives typically involves acid-catalyzed cyclization of diols with ketones or aldehydes. For alkyl-substituted variants like this compound, a two-step approach is effective:

Aldol Condensation : Reacting aldehydes (e.g., 2-methylhexanal) with ethylene glycol under acidic conditions (e.g., sulfuric acid) forms the acetal intermediate .

Catalytic Hydrogenation : To stabilize or reduce reactive groups, hydrogenation using catalysts like Raney nickel ensures selective saturation without ring opening .

Key Considerations : Optimize reaction temperature (60–100°C) and acid concentration to minimize side products like oligomers .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- GC-MS : Retention time and molecular ion peaks ([M]⁺ at m/z ~172) assess purity (>95%) and detect volatile byproducts .

- X-ray Crystallography : Resolve stereochemical ambiguities; for example, dioxolane derivatives often exhibit chair conformations with substituents in equatorial positions .

Q. What are the key physical properties (e.g., solubility, boiling point) of this compound that influence its reactivity in organic synthesis?

Methodological Answer:

- Solubility : High lipophilicity due to the methylhexyl chain makes it soluble in nonpolar solvents (e.g., hexane, toluene) but poorly miscible in water. This property favors its use in phase-transfer catalysis .

- Boiling Point : Estimated at 180–200°C (extrapolated from similar dioxolanes), enabling reactions under reflux conditions .

- Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalization reactions involving this compound derivatives?

Methodological Answer:

- Protecting Group Chemistry : Temporarily shield the dioxolane oxygen using silyl ethers (e.g., TBSCl) to direct electrophilic attacks to the alkyl chain .

- Radical Functionalization : Employ AIBN-initiated reactions with bromine donors (e.g., NBS) to selectively halogenate the methylhexyl group .

- Grignard Additions : Use steric hindrance (e.g., bulky organometallics) to favor additions at the less hindered acetal position .

Data Contradictions : Some studies report competing ring-opening under strong electrophilic conditions, necessitating kinetic monitoring via in situ IR .

Q. How do polymerization mechanisms (radical vs. cationic) affect the macromolecular architecture of poly-dioxolane systems?

Methodological Answer:

- Radical Polymerization : Yields linear polymers with moderate polydispersity (Đ ~1.5). Initiate with AIBN at 70°C; chain transfer agents (e.g., thiols) control molecular weight .

- Cationic Polymerization : Produces cyclic oligomers via backbiting. Use BF₃·OEt₂ as a catalyst at low temperatures (–20°C) to suppress side reactions .

Analytical Validation : SEC-MALS confirms topology (linear vs. cyclic), while ¹H NMR end-group analysis quantifies termination efficiency .

Q. What computational approaches predict the stereoelectronic effects of this compound in host-guest chemistry?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to model dioxolane ring puckering and substituent effects on electron density distribution .

- Molecular Dynamics (MD) : Simulate host-guest binding (e.g., with cyclodextrins) using AMBER force fields. Key parameters: van der Waals interactions and dipole alignment .

- Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys predict feasible synthetic pathways for functionalized derivatives, validated by experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.